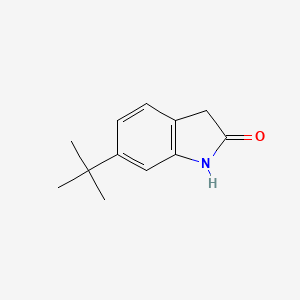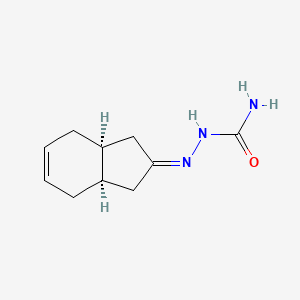
2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Cis-3a,4,7,7a-tétrahydro-1H-indène-2(3H)-ylidène)hydrazinecarboxamide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Sa structure unique, caractérisée par un noyau indène et un groupe hydrazinecarboxamide, suggère qu’il pourrait avoir des propriétés chimiques et des activités biologiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(Cis-3a,4,7,7a-tétrahydro-1H-indène-2(3H)-ylidène)hydrazinecarboxamide implique généralement les étapes suivantes :
Formation du noyau indène : Ceci peut être réalisé par des réactions de cyclisation à partir de précurseurs appropriés.
Introduction du groupe hydrazinecarboxamide : Cette étape peut impliquer la réaction du dérivé indène avec l’hydrazine et une source de carboxamide dans des conditions contrôlées.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de catalyseurs, de conditions réactionnelles optimisées et de techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant potentiellement à la formation de dérivés oxo.
Réduction : Les réactions de réduction pourraient produire diverses formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres.
Réactifs et conditions courantes
Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs de substitution : tels que les halogènes ou les nucléophiles.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des cétones ou des aldéhydes, tandis que la réduction pourrait produire des alcools ou des amines.
Applications De Recherche Scientifique
Le 2-(Cis-3a,4,7,7a-tétrahydro-1H-indène-2(3H)-ylidène)hydrazinecarboxamide peut avoir des applications dans :
Chimie : En tant que réactif ou intermédiaire en synthèse organique.
Biologie : Potentiellement en tant que sonde ou inhibiteur dans des études biochimiques.
Médecine : Applications thérapeutiques possibles, en fonction de son activité biologique.
Industrie : Utilisation dans la production de matériaux ou de produits chimiques.
Mécanisme D'action
Le mécanisme d’action du 2-(Cis-3a,4,7,7a-tétrahydro-1H-indène-2(3H)-ylidène)hydrazinecarboxamide dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer la liaison à des enzymes, des récepteurs ou d’autres biomolécules, conduisant à la modulation des voies biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’indène : Composés présentant des noyaux indène similaires.
Dérivés de l’hydrazinecarboxamide : Composés présentant des groupes hydrazinecarboxamide similaires.
Unicité
La combinaison unique du noyau indène et du groupe hydrazinecarboxamide dans le 2-(Cis-3a,4,7,7a-tétrahydro-1H-indène-2(3H)-ylidène)hydrazinecarboxamide peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
[[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroinden-2-ylidene]amino]urea |
InChI |
InChI=1S/C10H15N3O/c11-10(14)13-12-9-5-7-3-1-2-4-8(7)6-9/h1-2,7-8H,3-6H2,(H3,11,13,14)/t7-,8+ |
Clé InChI |
NIKYFGBXRWMPPC-OCAPTIKFSA-N |
SMILES isomérique |
C1C=CC[C@@H]2[C@H]1CC(=NNC(=O)N)C2 |
SMILES canonique |
C1C=CCC2C1CC(=NNC(=O)N)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


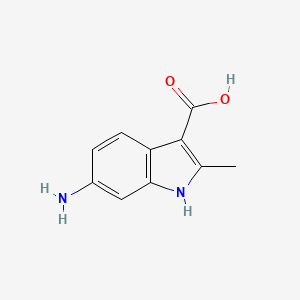
![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)


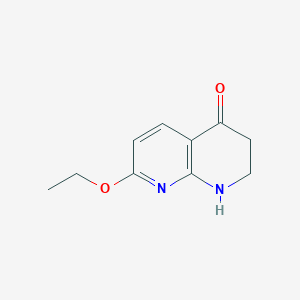

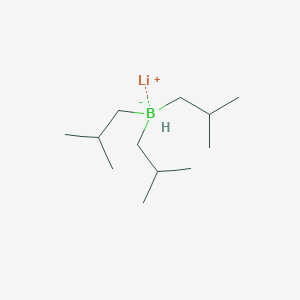

![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)


